(2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is a complex organic molecule that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and various other conditions. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines under various conditions.
Biology
In biological research, the compound is used to study the interaction of benzodiazepines with various receptors in the brain. It helps in understanding the binding affinity and selectivity of benzodiazepines towards different receptor subtypes.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may be used in the development of new anxiolytic or hypnotic drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the formulation of various pharmaceutical products. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a calming effect on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Lorazepam: Known for its strong sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The uniqueness of (2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide lies in its specific structural modifications, which may confer unique binding properties and therapeutic effects. The presence of the chlorophenyl and dimethoxyphenyl groups may enhance its selectivity and potency compared to other benzodiazepines.
Properties
Molecular Formula |
C27H24ClN3O3 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
(E)-N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-17-26(19-10-12-20(28)13-11-19)27(30-22-7-5-4-6-21(22)29-17)31-25(32)15-9-18-8-14-23(33-2)24(16-18)34-3/h4-16,26H,1-3H3,(H,30,31,32)/b15-9+ |
InChI Key |
KZUCJAGCNAOLRO-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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